molecular formula C13H8N4S B8305056 3-(Pyridin-2-yl)-1,2,4-thiadiazolo[4,5-a]benzimidazole

3-(Pyridin-2-yl)-1,2,4-thiadiazolo[4,5-a]benzimidazole

Cat. No. B8305056
M. Wt: 252.30 g/mol
InChI Key: KIVFNLXSRLIIDE-UHFFFAOYSA-N
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Patent
US05677302

Procedure details

A mixture of 2-butyl -1,2,4-thiadiazolo[4,5-a]benzimidazole-3(2H)-one (15.0 g, 60.7 mmole) and 2-cyanopyridine (13.3 g, 0.13 mole) in 150 mL of dichloromethane was stirred at room temperature for 72 h. The precipitate was filtered and washed with dichloromethane to give 10.4 g (68%) of 3-(2-pyridyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole as a white solid: mp 173°-174° C.; 1H NMR (CDCl3) δ8.90 (d, 1H), 8.70 (d, 1H), 8.30 (d, 1H), 7.99 (t, 1H), 7.80 (d, 1H), 7.57 (t, 1H), 7.47 (t, 1H), 7.37 (t, 1H) ppm; 13C NMR (CDCl3) δ166.10, 151.09, 150.11, 148.74, 147.73, 137.38, 130.50, 125.85, 125.24, 124.52, 121.41, 119.11, 116.33 ppm; IR (KBr) ν3419, 3054, 1611, 1587, 1501, 1463, 1446, 727 cm-1. HRMS calcd for C13H8N4S 252.0470, found 252.0882. Anal. Calcd for C13H8N4S: C, 61.89; H, 3.20; N, 22.21. Found: C, 61.48; H, 3.30; N, 22.24.
Name
2-butyl -1,2,4-thiadiazolo[4,5-a]benzimidazole-3(2H)-one
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:5]1[C:12](=O)[N:11]2[C:7](=[N:8][C:9]3[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=32)[S:6]1)CCC.C([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=1)#N>ClCCl>[N:21]1[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=1[C:12]1[N:11]2[C:7](=[N:8][C:9]3[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=32)[S:6][N:5]=1

Inputs

Step One
Name
2-butyl -1,2,4-thiadiazolo[4,5-a]benzimidazole-3(2H)-one
Quantity
15 g
Type
reactant
Smiles
C(CCC)N1SC2=NC3=C(N2C1=O)C=CC=C3
Name
Quantity
13.3 g
Type
reactant
Smiles
C(#N)C1=NC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with dichloromethane

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=NSC2=NC3=C(N21)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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